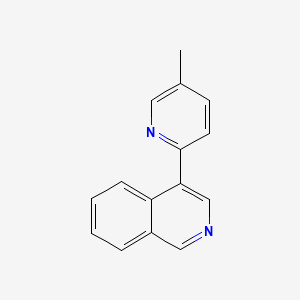
4-(5-Methyl-pyridin-2-yl)-isoquinoline
Descripción general
Descripción
4-(5-Methyl-pyridin-2-yl)-isoquinoline is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(5-Methyl-pyridin-2-yl)-isoquinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an isoquinoline framework substituted with a 5-methyl-pyridine group. This structural configuration contributes to its unique pharmacological properties, enabling interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- G-Quadruplex Stabilization : Research indicates that compounds with isoquinoline moieties can stabilize G-quadruplex (G4) structures in DNA, which are implicated in regulating gene expression. For instance, studies have shown that certain isoquinoline derivatives selectively bind to G4 DNA, potentially inhibiting DNA polymerization and affecting telomere dynamics in cancer cells .
- Antimicrobial Activity : Isoquinoline derivatives have demonstrated significant antimicrobial properties. In a study examining various alkaloids, compounds similar to this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
Antibacterial Activity
A study evaluated the antibacterial effects of various isoquinoline derivatives, including this compound. The findings revealed:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These results suggest that this compound exhibits strong antibacterial activity, particularly against pathogenic strains like S. aureus and E. coli .
Anticancer Properties
In addition to antimicrobial activity, this compound has shown potential anticancer effects. Its ability to stabilize G4 structures may lead to the inhibition of telomerase activity in cancer cells, thereby inducing apoptosis and inhibiting cell proliferation .
Case Studies
- G4 Stabilization in Cancer Therapy : A study explored the use of isoquinoline derivatives as G4 stabilizers. The results indicated that these compounds could effectively inhibit the growth of telomerase-positive cancer cell lines by disrupting normal telomere function .
- Antimicrobial Efficacy : Another investigation into the antibacterial properties of isoquinolines highlighted their effectiveness against various bacterial strains, reinforcing their potential use in developing new antibiotics .
Propiedades
IUPAC Name |
4-(5-methylpyridin-2-yl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-6-7-15(17-8-11)14-10-16-9-12-4-2-3-5-13(12)14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUZUQDNHYDELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















